molecular formula C21H36O2 B098431 Methyl 8,11,14-eicosatrienoate CAS No. 17364-32-8

Methyl 8,11,14-eicosatrienoate

Cat. No.: B098431
CAS No.: 17364-32-8
M. Wt: 320.5 g/mol
InChI Key: QHATYOWJCAQINT-SPOHZTNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 8,11,14-eicosatrienoate is a polyunsaturated fatty acid methyl esterThis compound has the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is a derivative of dihomo-γ-linolenic acid, which is an omega-6 fatty acid.

Preparation Methods

Methyl 8,11,14-eicosatrienoate can be synthesized through the esterification of 8,11,14-Eicosatrienoic acid with methanol. This reaction typically requires an acid catalyst to proceed efficiently . The reaction conditions often involve heating the mixture to promote the formation of the ester. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 8,11,14-eicosatrienoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxygenated derivatives. Common reagents for oxidation include molecular oxygen and peroxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives, while reduction typically yields alcohols .

Mechanism of Action

The mechanism of action of Methyl 8,11,14-eicosatrienoate involves its conversion to bioactive lipids that modulate various cellular pathways. These lipids can interact with specific receptors and enzymes, influencing processes such as inflammation, cell proliferation, and apoptosis. The molecular targets include cyclooxygenases and lipoxygenases, which are involved in the synthesis of prostaglandins and leukotrienes .

Comparison with Similar Compounds

Methyl 8,11,14-eicosatrienoate is similar to other polyunsaturated fatty acid methyl esters, such as:

    11,14,17-Eicosatrienoic acid, methyl ester: This compound has a similar structure but differs in the position of the double bonds.

    8,11,14-Eicosadienoic acid, methyl ester: This compound has one fewer double bond compared to this compound.

    5,8,11,14-Eicosatetraenoic acid, methyl ester: This compound has an additional double bond, making it more unsaturated.

The uniqueness of this compound lies in its specific double bond configuration, which influences its biological activity and chemical reactivity.

Properties

CAS No.

17364-32-8

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl (8E,11E,14E)-icosa-8,11,14-trienoate

InChI

InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7+,11-10+,14-13+

InChI Key

QHATYOWJCAQINT-SPOHZTNBSA-N

SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC

Synonyms

8,11,14-Icosatrienoic acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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